molecular formula C25H23Cl2N5O2 B3592456 4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B3592456
M. Wt: 496.4 g/mol
InChI Key: LGKSYAXWCXQISG-UHFFFAOYSA-N
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Description

4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a cyano group, and a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis .

Biology

In biology, the compound can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features suggest that it could interact with various biological targets .

Medicine

In medicine, the compound may have potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases .

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the aromatic rings in the compound can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity .

Properties

IUPAC Name

4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N5O2/c26-20-8-7-16(14-21(20)27)29-25(33)32-11-9-31(10-12-32)24-19(15-28)17-4-1-2-5-18(17)23(30-24)22-6-3-13-34-22/h3,6-8,13-14H,1-2,4-5,9-12H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKSYAXWCXQISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CO3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Reactant of Route 4
4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

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